Predicted Physicochemical Profile vs. a Furan-2-Carbonyl Analog
A comparator analysis using vendor-provided structural data shows a distinct physicochemical profile compared to the furan-2-carbonyl analog N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide. The target compound has a higher molecular weight (348.4 vs. 337.38 g/mol) and an additional hydrogen bond acceptor due to the pyridine ring. These differences directly impact the compound's LogP and hydrogen bonding capacity, which are critical parameters for passive permeability and solubility in biological assays.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | MW: 348.4 g/mol; Formula: C20H20N4O2; HAcc: 3 |
| Comparator Or Baseline | N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide: MW: 337.38 g/mol; Formula: C19H19N3O3; HAcc: 3 |
| Quantified Difference | Target compound MW is 11.02 g/mol higher; one additional nitrogen atom in terminal heterocycle, altering LogP and LogSW. |
| Conditions | Vendor-provided structural and molecular properties. |
Why This Matters
This confirms the compound is not a simple isostere of its furan analog, affecting solubility and membrane permeability, which are critical for consistent in vitro assay results and potential in vivo progression.
